Human EAAT2 Inhibition: 2-Azetidinone, 1-(2-phenylethyl)- vs. N-Benzyl-2-azetidinone
2-Azetidinone, 1-(2-phenylethyl)- inhibited human excitatory amino acid transporter 2 (EAAT2) with an IC₅₀ of approximately 2.95–3.09 μM, as measured in HEK293 cells expressing human EAAT2 via [³H]-D-Asp uptake reduction assays [1]. In contrast, the N-benzyl analog (2-azetidinone, 1-benzyl-) displayed markedly weaker EAAT2 inhibition with an IC₅₀ > 100 μM under comparable conditions, indicating a significant potency advantage conferred by the phenethyl substituent [2].
| Evidence Dimension | EAAT2 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ ≈ 2.95–3.09 μM (human EAAT2) |
| Comparator Or Baseline | N-Benzyl-2-azetidinone: IC₅₀ > 100 μM (human EAAT2) |
| Quantified Difference | ≥ ~32-fold greater potency for 1-(2-phenylethyl) derivative |
| Conditions | HEK293 cells expressing human EAAT2; [³H]-D-Asp uptake; 4 min incubation; scintillation counting |
Why This Matters
For programs targeting EAAT2 modulation (e.g., neurological disorders), the ~32-fold potency advantage of 1-(2-phenylethyl)-2-azetidinone over the N-benzyl analog directly translates to a lower required screening concentration and a wider assay window, reducing false-negative rates in hit identification.
- [1] BindingDB. BDBM50366602 CHEMBL4159467. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366602 View Source
- [2] BindingDB. BDBM50367284 CHEMBL291584. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367284 View Source
